molecular formula C12H17ClN2O B12808476 1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea CAS No. 102433-41-0

1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea

Cat. No.: B12808476
CAS No.: 102433-41-0
M. Wt: 240.73 g/mol
InChI Key: ACADJJDOBSRXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a dimethylbenzyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2,3-dimethylbenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethyl isocyanate+2,3-dimethylbenzylamineThis compound\text{2-chloroethyl isocyanate} + \text{2,3-dimethylbenzylamine} \rightarrow \text{this compound} 2-chloroethyl isocyanate+2,3-dimethylbenzylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and reacted under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted urea derivatives.

    Oxidation: Formation of oxidized urea derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induction of cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-benzylurea: Lacks the dimethyl groups on the benzyl ring.

    1-(2-Chloroethyl)-3-(2,4-dimethylbenzyl)urea: Has dimethyl groups at different positions on the benzyl ring.

    1-(2-Chloroethyl)-3-(3,4-dimethylbenzyl)urea: Has dimethyl groups at different positions on the benzyl ring.

Uniqueness

1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

102433-41-0

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(2,3-dimethylphenyl)methyl]urea

InChI

InChI=1S/C12H17ClN2O/c1-9-4-3-5-11(10(9)2)8-15-12(16)14-7-6-13/h3-5H,6-8H2,1-2H3,(H2,14,15,16)

InChI Key

ACADJJDOBSRXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(=O)NCCCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.